Cryptomoscatone D2

G2 Checkpoint Abrogation DNA Damage Response Cell Cycle Inhibition

Procure Cryptomoscatone D2 for its unique stereochemical integrity—the (Z)-olefin and (R)-lactone configuration are essential for potent G2 checkpoint abrogation. Unlike goniothalamin, it exhibits uniform cytotoxicity across HPV(+) and HPV(-) cervical carcinoma lines, enabling unbiased resistance studies. Its synthetic tractability (29% overall yield) supports SAR programs. Use as a validated positive control or authentic reference standard for Cryptocarya phytochemistry.

Molecular Formula C17H20O4
Molecular Weight 288.343
CAS No. 276856-55-4
Cat. No. B592951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCryptomoscatone D2
CAS276856-55-4
Molecular FormulaC17H20O4
Molecular Weight288.343
Structural Identifiers
SMILESC1C=CC(=O)OC1CC(CC(C=CC2=CC=CC=C2)O)O
InChIInChI=1S/C17H20O4/c18-14(10-9-13-5-2-1-3-6-13)11-15(19)12-16-7-4-8-17(20)21-16/h1-6,8-10,14-16,18-19H,7,11-12H2
InChIKeyGOQOIZFMLWZVMB-GLBZDCTLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Cryptomoscatone D2 (CAS 276856-55-4) Procurement Guide: Identity, Class, and Baseline Specifications


Cryptomoscatone D2 (CAS 276856-55-4) is a naturally occurring styrylpyrone classified as a dihydropyran-2-one derivative, first isolated from the stem bark of Cryptocarya mandioccana (initially reported as Cryptocarya moschata) [1]. With a molecular formula of C17H20O4 and a molecular weight of 288.34 g/mol, this compound features a defined stereochemistry (R-configuration at C-6 of the lactone moiety) and a topological polar surface area (TPSA) of 66.80 Ų, which influences its physicochemical and permeability properties [2]. As a natural product offered by multiple specialty chemical suppliers at purities typically exceeding 98% (HPLC), procurement of Cryptomoscatone D2 supports research in G2 checkpoint abrogation and cytotoxic mechanism studies .

Why Generic Substitution of Cryptomoscatone D2 (CAS 276856-55-4) Is Not Scientifically Justified


The substitution of Cryptomoscatone D2 with other styrylpyrones or generic G2 checkpoint inhibitors is scientifically unsound due to the pronounced stereochemical sensitivity and scaffold-specific activity inherent to this natural product class. The (Z)-configured double bond in the tether and the (R)-absolute configuration at the dihydropyran-2-one stereocenter are critical for the compound's ability to potently inhibit the G2 DNA damage checkpoint, as established through total synthesis and stereochemical elucidation studies [1]. Furthermore, the compound exhibits a distinct time- and dose-dependent cytotoxic profile in cervical carcinoma cells that is not uniformly observed across related styrylpyrones, underscoring that even minor structural variations can abrogate or significantly alter functional efficacy [2]. Consequently, reliance on uncharacterized or structurally divergent analogs risks introducing uncontrolled variability into experimental systems and procurement decisions.

Cryptomoscatone D2 (CAS 276856-55-4) Quantitative Differentiation Evidence vs. Comparators


G2 Checkpoint Inhibition Potency: Cryptomoscatone D2 vs. Debromohymenialdisine (DBH)

In the context of natural product-derived G2 checkpoint inhibitors, Cryptomoscatone D2 has been identified and referenced alongside Z-Cryptofolione as a 'highly efficacious inhibitor of the G(2) checkpoint' based on a phenotypic cell-based screening assay . While a direct, comparative IC50 value for Cryptomoscatone D2 is not publicly reported in the primary literature, a cross-study class-level inference can be made with the marine sponge alkaloid debromohymenialdisine (DBH), a structurally distinct G2 checkpoint inhibitor. DBH inhibited the G2 checkpoint with an IC50 of 8 μM and showed moderate cytotoxicity (IC50 = 25 μM) toward MCF-7 cells [1]. The designation of Cryptomoscatone D2 as 'highly efficacious' in a comparable phenotypic assay context suggests a potency profile that is at least in the low-micromolar range, establishing a benchmark for differentiating it from less potent or structurally unrelated G2 checkpoint modulators.

G2 Checkpoint Abrogation DNA Damage Response Cell Cycle Inhibition

Cytotoxic Selectivity Profile: Cryptomoscatone D2 vs. Goniothalamin in Cervical Cancer Models

A direct cross-study comparison of cytotoxicity data reveals a nuanced differentiation in selectivity profiles between Cryptomoscatone D2 and the related styrylpyrone goniothalamin. Cryptomoscatone D2 exhibits high dose- and time-dependent cytotoxicity against HPV-infected (HeLa, SiHa) and uninfected (C33A) cervical carcinoma cells, with no statistically significant difference observed between cell lines in MTT assays at concentrations of 15, 30, 60, and 90 µM over 6, 24, and 48 hours [1]. In contrast, goniothalamin demonstrates a marked selectivity window: it potently inhibits HepG2 hepatocellular carcinoma cells (IC50 = 4.6 µM, MTT assay, 72 hours) but exhibits 7.6-fold lower activity against Chang liver cells (IC50 = 35.0 µM) [2]. This indicates that Cryptomoscatone D2 exerts a more uniformly potent cytotoxic effect across a range of cervical carcinoma subtypes, whereas goniothalamin's activity is highly cell-type dependent.

Cervical Carcinoma Antiproliferative Activity HPV-Related Cancers

Synthetic Accessibility and Yield: Cryptomoscatone D2 vs. Cryptomoscatone D1

A direct head-to-head comparison of synthetic routes reveals a quantifiable difference in overall yield between Cryptomoscatone D2 and its closest structural analog, Cryptomoscatone D1. The first total synthesis and structural elucidation of cryptomoscatone D1, along with a novel synthetic approach for cryptomoscatone D2, were achieved with overall yields of 30% and 29%, respectively [1]. This near-identical synthetic efficiency indicates that Cryptomoscatone D2 is equally accessible as its D1 analog, a critical factor for procurement planning and cost considerations in research requiring gram-scale synthesis or derivatization campaigns. Furthermore, the stereoselective synthesis of (Z)-cryptomoscatone D2 has been accomplished using propane-1,3-diol as a starting material, employing key steps such as Maruoka asymmetric allylation and ring-closing metathesis, establishing a reliable synthetic route for obtaining the biologically active (Z)-isomer [2].

Total Synthesis Natural Product Derivatization Stereoselective Synthesis

Cryptomoscatone D2 (CAS 276856-55-4) Optimal Research and Industrial Application Scenarios


Phenotypic Screening for Novel G2 Checkpoint Abrogators in Oncology Drug Discovery

Cryptomoscatone D2 is optimally deployed as a positive control or lead-like molecule in phenotypic cell-based assays designed to identify new chemical entities that force DNA-damaged cells to bypass the G2 checkpoint. Its established classification as a 'highly efficacious' inhibitor in such screens makes it a superior benchmark for validating assay sensitivity and for comparing the efficacy of novel synthetic or natural product-derived compounds. Procurement of Cryptomoscatone D2 ensures a reliable, well-characterized standard that can differentiate subtle potency variations among candidates in the low-micromolar range.

Investigating Differential Cytotoxicity in HPV-Positive vs. HPV-Negative Cervical Cancer Models

Research groups studying the molecular determinants of chemosensitivity in cervical cancer should procure Cryptomoscatone D2 to leverage its uniformly potent cytotoxic activity across both HPV-infected (HeLa, SiHa) and uninfected (C33A) cell lines [1]. This contrasts with other styrylpyrones like goniothalamin, which exhibit pronounced cell-type selectivity. Cryptomoscatone D2 therefore serves as an ideal tool compound for dissecting pathways that confer broad sensitivity to dihydropyran-2-one-based cytotoxins, independent of HPV status, facilitating the identification of resistance mechanisms that are common to multiple cervical carcinoma subtypes.

Medicinal Chemistry Derivatization Campaigns Targeting the Styrylpyrone Scaffold

Given the demonstrated synthetic accessibility of Cryptomoscatone D2 with overall yields comparable to its D1 analog (29% vs. 30%) [2], and the existence of robust stereoselective routes using readily available starting materials like propane-1,3-diol [3], procurement of the parent natural product is strategically advantageous for medicinal chemistry groups. It provides a validated scaffold for structure-activity relationship (SAR) studies, enabling the generation of diverse derivatives through modifications to the α,β-unsaturated δ-lactone ring, the hydroxyl groups, or the styrenic tether. This scenario is particularly relevant for academic and industrial labs aiming to optimize the potency and selectivity of G2 checkpoint inhibitors.

Quality Control and Reference Standard for Natural Product Isolation and Authentication

Natural product chemistry laboratories engaged in the phytochemical analysis of Cryptocarya species or related Lauraceae plants should procure Cryptomoscatone D2 for use as an authentic reference standard. The compound's defined stereochemistry, elucidated through total synthesis and spectroscopic data comparison [4], ensures unambiguous identification and quantification of this metabolite in complex plant extracts. This application scenario is critical for dereplication studies, chemotaxonomic investigations, and the quality control of botanical raw materials, particularly when confirming the presence of bioactive G2 checkpoint inhibitors in natural product libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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